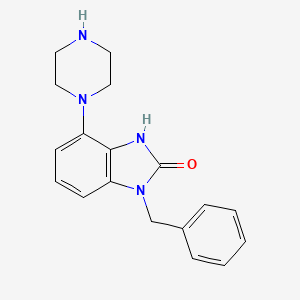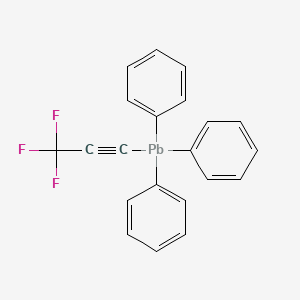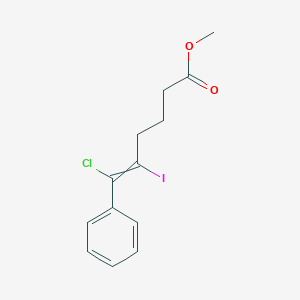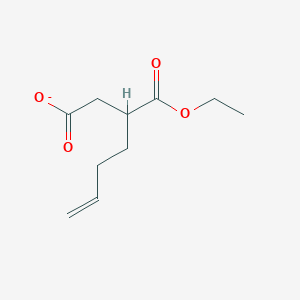
Tributyl(4,5-dihydrofuran-3-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(4,5-dihydrofuran-3-YL)stannane is an organotin compound, which means it contains a tin atom bonded to organic groups. This compound is particularly interesting due to its applications in organic synthesis, especially in the formation of carbon-carbon bonds through coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(4,5-dihydrofuran-3-YL)stannane can be synthesized through the reaction of 4,5-dihydrofuran with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by the use of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the organotin reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(4,5-dihydrofuran-3-YL)stannane primarily undergoes substitution reactions, particularly in the context of the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts, organic halides (e.g., aryl halides)
Conditions: Typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Major Products
The major products of these reactions are typically aryl derivatives containing the furan ring, which can be further utilized in various organic synthesis applications.
Wissenschaftliche Forschungsanwendungen
Tributyl(4,5-dihydrofuran-3-YL)stannane is used extensively in scientific research due to its role in the Stille coupling reaction. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. Applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Development of new drugs and therapeutic agents.
Industry: Production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action for Tributyl(4,5-dihydrofuran-3-YL)stannane in the Stille coupling reaction involves the formation of a palladium complex. This complex facilitates the transfer of the organic group from the tin atom to the organic halide, forming a new carbon-carbon bond. The process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(4,5-dihydrofuran-2-YL)stannane
- Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
- Tributyl(thien-2-yl)stannane
Uniqueness
Tributyl(4,5-dihydrofuran-3-YL)stannane is unique due to its specific structure, which includes the 4,5-dihydrofuran ring. This structure imparts distinct reactivity and selectivity in coupling reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
651327-88-7 |
|---|---|
Molekularformel |
C16H32OSn |
Molekulargewicht |
359.1 g/mol |
IUPAC-Name |
tributyl(2,3-dihydrofuran-4-yl)stannane |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h4H,1,3H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
IMFBEWFGWHOAPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=COCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)

![3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid](/img/structure/B12610265.png)
![3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12610287.png)



![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)

![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)

![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)

